2-Allylbenzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
291514-04-0 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C9H11NO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h2-4,6-7H,1,5H2,(H2,10,11,12) |
InChI Key |
CDSXALZRBQNWAX-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=C1S(=O)(=O)N |
Canonical SMILES |
C=CCC1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Allylbenzenesulfonamide and Its Structural Analogues
Established Synthetic Pathways to 2-Allylbenzenesulfonamide
Nucleophilic Acylation Reactions (e.g., Schotten-Baumann Analogs)
The Schotten-Baumann reaction and its analogs represent a traditional and fundamental method for the formation of amides, including sulfonamides. iitk.ac.insamdc.edu.in This type of reaction involves the acylation of an amine with an acyl chloride or anhydride (B1165640) in the presence of a base. iitk.ac.injkchemical.com In the context of sulfonamide synthesis, this translates to the reaction of a sulfonyl chloride with an amine. samdc.edu.in
The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, which leads to the formation of a tetrahedral intermediate. This intermediate then eliminates a chloride ion, and subsequent deprotonation by the base yields the final sulfonamide product. samdc.edu.injkchemical.com While broadly applicable, challenges can arise, such as the use of harsh conditions in some traditional methods. researchgate.net Modifications to the classic Schotten-Baumann conditions, such as using aprotic solvents and organic bases like pyridine (B92270) or triethylamine (B128534), have been developed to improve reaction efficiency and substrate scope. jkchemical.com The synthesis of N-(3,4-dimethoxyphenethyl)benzenesulfonamide, for instance, has been achieved by condensing benzenesulfonyl chloride with 3,4-dimethoxyphenylethylamine. nih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| Amine | Acyl Chloride | Amide | Base (e.g., Pyridine, NaOH) | iitk.ac.in |
| Alcohol | Acyl Chloride | Ester | Base (e.g., Pyridine, NaOH) | iitk.ac.in |
| Benzenesulfonyl chloride | 3,4-Dimethoxyphenylethylamine | N-(3,4-dimethoxyphenethyl)benzenesulfonamide | - | nih.gov |
Microwave-Assisted Synthesis from Sulfonic Acids
A significant advancement in sulfonamide synthesis is the use of microwave irradiation to drive the reaction directly from sulfonic acids or their sodium salts. organic-chemistry.orgacs.orgresearchgate.net This method avoids the often problematic isolation of sulfonyl chloride intermediates. organic-chemistry.org A notable procedure involves a two-step microwave-assisted process. First, the sulfonic acid reacts with 2,4,6-trichloro- researchgate.netCurrent time information in Bangalore, IN.scribd.com-triazine (TCT) and triethylamine in acetone. The resulting intermediate is then treated with an amine and sodium hydroxide (B78521) under microwave irradiation to produce the sulfonamide. organic-chemistry.org
This technique offers several advantages over conventional heating, including dramatically reduced reaction times, higher yields, and simplified purification. organic-chemistry.orgscribd.com The methodology has demonstrated a broad substrate scope, accommodating aromatic, aliphatic, and heterocyclic sulfonic acids, as well as a variety of primary and secondary amines. organic-chemistry.org For instance, the reaction of benzenesulfonic acid sodium salt with various amines proceeds efficiently in the presence of a catalytic amount of 18-crown-6. acs.org
| Sulfonic Acid/Salt | Amine | Activating Agent | Conditions | Yield | Reference |
| Benzenesulfonic acid sodium salt | Various primary and secondary amines | 2,4,6-trichloro- researchgate.netCurrent time information in Bangalore, IN.scribd.com-triazine (TCT) | Microwave, 50 °C, 10 min | High | acs.org |
| Sulfonic acids | Various primary and secondary amines | 2,4,6-trichloro- researchgate.netCurrent time information in Bangalore, IN.scribd.com-triazine (TCT) | Microwave, Step 1: 80°C, 20 min; Step 2: 50°C, 10 min | Up to 95% | researchgate.netscribd.com |
Advanced Synthetic Strategies for this compound Derivatives
Metal-Catalyzed Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis of sulfonamide derivatives. eie.grresearchgate.net These reactions offer a high degree of control and functional group tolerance. eie.gr
Palladium-catalyzed reactions are particularly prominent in this area. eie.gr For example, a palladium-catalyzed cascade cyclization-coupling process involving benzyl (B1604629) halides and N-allyl-N-(2-butenyl)-p-toluenesulfonamide has been used to synthesize dihydropyrroles. researchgate.net Another example is the iridium-catalyzed allylic C-H sulfamidation of allylbenzene (B44316) derivatives using azides as the nitrogen source. nsf.govacs.org This reaction proceeds through a π-allyl intermediate and shows excellent regioselectivity for the branched position. nsf.govacs.org Copper-catalyzed multicomponent reactions have also been developed for the sustainable synthesis of sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in deep eutectic solvents. researchgate.net
| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |
| Palladium | Benzyl halides | N-allyl-N-(2-butenyl)-p-toluenesulfonamide | Dihydropyrroles | researchgate.net |
| Iridium | Allylbenzene derivatives | Azides | Branched allylic sulfonamides | nsf.govacs.org |
| Copper | Triarylbismuthines | Nitro compounds, Sodium metabisulfite | Aryl sulfonamides | researchgate.net |
Derivatization from Precursor Allylic Compounds
The synthesis of complex sulfonamides can be achieved through the derivatization of precursor molecules containing an allyl group. benthamscience.com The oxidative addition of sulfonamides to allylic derivatives is a versatile strategy. The course of this reaction is influenced by factors such as the nature of the allylic substrate, solvent, and oxidizing agent. benthamscience.com For instance, the alkylation of N-(3,4-dimethoxyphenethyl)benzenesulfonamide with allyl bromide yields N-(3,4-dimethoxyphenethyl)-N-allylbenzenesulfonamide. nih.gov
Furthermore, N-allylic compounds serve as excellent starting materials for creating a variety of N-heterocyclic compounds and linear products, offering numerous possibilities for further functionalization. benthamscience.com
| Precursor Compound | Reagent | Product | Reference |
| N-(3,4-dimethoxyphenethyl)benzenesulfonamide | Allyl bromide | N-(3,4-dimethoxyphenethyl)-N-allylbenzenesulfonamide | nih.gov |
| Allylic substrates | Sulfonamides | Cyclic or linear amino ethers, N-heterocycles | benthamscience.com |
Multi-Component and Cascade Reaction Approaches
Multi-component reactions (MCRs) and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation. nih.govnih.gov These strategies are increasingly being used for the synthesis of complex sulfonamide structures. nih.govacs.org
One example is a three-component reaction that generates sulfonamide-conjugated ketenimines from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide. nih.govacs.org This approach is noted for its high atom economy and stereoselectivity. nih.gov Cascade reactions, such as the palladium-catalyzed cyclization-coupling of benzyl halides with dienes, also provide efficient routes to complex cyclic sulfonamides. researchgate.net These advanced methodologies allow for the rapid construction of diverse molecular libraries from simple starting materials. nih.gov
| Reaction Type | Reactants | Product Type | Key Features | Reference |
| Three-component reaction | Dimethyl acetylenedicarboxylate, Aryl sulfonamide, Isocyanide | Ketenimine sulfonamides | Atom economical, stereoselective | nih.govacs.org |
| Cascade cyclization-coupling | Benzyl halides, N-allyl-N-(2-butenyl)-p-toluenesulfonamide | Dihydropyrroles | Palladium-catalyzed, efficient | researchgate.net |
| Multicomponent reaction | Triarylbismuthines, Nitro compounds, Sodium metabisulfite | Aryl sulfonamides | Copper-catalyzed, sustainable | researchgate.net |
Reactivity and Chemical Transformations of 2 Allylbenzenesulfonamide Frameworks
Cyclization Reactions
Cyclization reactions of 2-allylbenzenesulfonamide derivatives are pivotal for the synthesis of fused heterocyclic structures, particularly sultams, which are important motifs in medicinal chemistry.
Photoredox-Catalyzed Cascade Cyclizations
Visible-light photoredox catalysis has emerged as a powerful tool for initiating cascade reactions under mild conditions. semanticscholar.org In the context of this compound derivatives, this strategy enables the synthesis of benzosultams. semanticscholar.org These reactions often proceed through the generation of radical intermediates. semanticscholar.org For instance, a nitrogen-centered radical can be formed, which then undergoes an intramolecular addition to the allyl group's carbon-carbon double bond in a 5-exo cyclization pathway. semanticscholar.org This initial cyclization is followed by subsequent steps, such as addition and aromatization, to yield the final benzosultam product. semanticscholar.org
Dual catalytic systems, combining photoredox catalysis with another catalytic cycle, such as cobalt catalysis, have also been developed for the synthesis of benzosultams, expanding the scope and efficiency of these transformations. semanticscholar.org The fluorescence quenching of the photoexcited catalyst, for example, *[Ru(bpy)3]2+, by a deprotonated nitrogen species often initiates the radical cascade process. semanticscholar.org
Dehydrogenative Dehydro-Diels-Alder Reactions
The dehydrogenative dehydro-Diels-Alder (DDDA) reaction represents a significant strategy for the construction of polycyclic aromatic compounds. While specific examples detailing the DDDA reaction of the parent this compound are not prevalent in the provided search results, the general principle involves the in situ formation of a diene from an unsaturated precursor, which then undergoes an intramolecular Diels-Alder reaction. In the case of appropriately substituted this compound frameworks, this could conceptually lead to the formation of dihydronaphthosultam structures. This pathway offers an atom-economical approach to complex sultam derivatives.
Carbocyclization Pathways
Carbocyclization reactions of this compound frameworks provide access to a variety of carbocyclic and heterocyclic structures. These transformations can be initiated through various catalytic methods. One notable example involves the use of photoredox catalysis to initiate a cascade [2 + 2 + 1] cyclization of 1,6-enynes with thiols, leading to sulfur-containing polycyclic derivatives. rsc.org While not directly starting from this compound itself, this methodology highlights the potential for complex cyclizations involving similar structural motifs. The mechanism of such reactions often begins with the addition of a sulfur radical to an alkyne, followed by a cascade cyclization with an alkene. rsc.org
Carbon-Hydrogen Functionalization Methodologies
Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. For this compound, allylic C-H functionalization is of particular interest.
Palladium-Catalyzed Allylic C-H Amination
Palladium catalysis is a powerful tool for the intramolecular amination of allylic C-H bonds. This reaction allows for the direct formation of a carbon-nitrogen bond at the allylic position of 2-allylbenzenesulfonamides, leading to the synthesis of five-membered cyclic sultams. The reaction typically proceeds with high regio- and stereoselectivity. The general mechanism involves the coordination of the palladium catalyst to the alkene, followed by the activation of the allylic C-H bond and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst.
Cp*Ir(III)-Catalyzed Regioselective Allylic C-H Sulfamidation
Iridium catalysis, particularly with CpIr(III) complexes (where Cp is pentamethylcyclopentadienyl), has been successfully employed for the regioselective allylic C-H sulfamidation of this compound derivatives. This intramolecular reaction provides a direct and efficient route to synthesize valuable five-membered sultam rings. The reaction is known for its high regioselectivity, favoring the formation of the linear product over the branched one. The catalytic cycle is thought to involve C-H activation at the allylic position by the iridium center, followed by migratory insertion of the alkene into the Ir-H bond and subsequent reductive elimination.
Electrophilic and Nucleophilic Additions
The double bond in the allyl group of this compound is a key site for reactivity, readily undergoing addition reactions.
Asymmetric bromoesterification of alkenes is a powerful method for the stereoselective introduction of bromine and an ester group across a double bond. While specific studies on this compound are not prevalent, the general principles of this reaction are well-established and applicable to its olefinic moiety. One of the most effective methods involves the use of a chiral catalyst, such as hydroquinine (B45883) (DHQD) or hydroquinidine (B1662865) (DHQ) derivatives, in the presence of a bromine source and a carboxylic acid.
A representative example is the (DHQD)₂PHAL-catalyzed intermolecular asymmetric bromoesterification. nsf.govacs.orgnih.gov In this type of reaction, a bromenium ion source, often an N-brominated amide or imide, reacts with the alkene, activated by the chiral catalyst, to form a bromonium ion intermediate. Subsequent nucleophilic attack by a carboxylic acid leads to the bromoester product. The facial selectivity of the initial bromine addition is controlled by the chiral catalyst, leading to an enantiomerically enriched product.
Kinetic studies have revealed that the byproducts generated from common bromenium ion sources, such as primary amides, can inhibit the catalyst, slowing down the reaction. acs.orgnih.gov Strategies to overcome this inhibition include the careful selection of the bromine source or procedural modifications that minimize the concentration of the inhibitory byproduct. acs.orgnih.gov
Table 1: Representative (DHQD)₂PHAL-Catalyzed Asymmetric Bromoesterification of an Olefin
| Entry | Substrate | Carboxylic Acid | Bromine Source | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Dialin | Benzoic Acid | PhCONHBr | 10 | 0 | 24 | High | High |
| 2 | Dialin | Benzoic Acid | PhCONHBr | 1 | 0 | < 8 | High | Moderate |
Data is representative of the general reaction and not specific to this compound. The efficiency and stereoselectivity can be influenced by the specific substrate and reaction conditions.
Aziridination of the olefinic bond in this compound provides a direct route to vicinal amino-functionalized derivatives, which are valuable synthetic intermediates. This transformation can be achieved using various catalytic systems, often involving the transfer of a nitrene group to the double bond.
Rhodium(II) carboxylates are highly effective catalysts for the intermolecular aziridination of alkenes. nih.govconicet.gov.arorganic-chemistry.org These reactions typically employ a nitrene precursor, such as a sulfamate (B1201201) or a related derivative, and an oxidant. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the aziridine (B145994) product. For substrates with existing stereocenters, the catalyst can exhibit diastereoselectivity, favoring the approach of the nitrene from the less sterically hindered face. nih.gov
For instance, the Rh₂(esp)₂-catalyzed aziridination has shown high efficiency and diastereoselectivity for a range of olefins. nih.gov Other metal catalysts based on cobalt and ruthenium have also been developed for enantioselective aziridination of unactivated alkenes. nih.gov These methods often utilize planar chiral ligands to induce high levels of enantioselectivity.
Table 2: Representative Catalytic Aziridination of Olefins
| Entry | Catalyst System | Nitrene Precursor | Olefin Type | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Rh₂(esp)₂ | N-Aryl Amine/Iodine(III) Oxidant | Trisubstituted | High | >95:5 | - |
| 2 | Planar Chiral Rh(III) Indenyl | Hydroxylamine | Unactivated Terminal | Good | - | Excellent |
| 3 | C₄-Symmetrical Rh(II) Tetracarboxylate | Sulfamate | Monosubstituted | up to 95 | - | up to 99 |
Data is representative of general aziridination reactions and highlights the potential for the functionalization of the olefin in this compound.
Further Derivatization and Functional Group Interconversions
Beyond the reactions at the allyl group, the this compound framework can undergo further modifications. A notable transformation is the direct functionalization of the allylic C-H bonds.
A regioselective CpIr(III)-catalyzed allylic C-H sulfamidation of allylbenzene (B44316) derivatives has been reported, offering a method to introduce a second sulfonamide group at the allylic position. nsf.gov This reaction utilizes an azide (B81097) as the nitrogen source and proceeds with high regioselectivity for the branched position of the allyl group. The reaction is tolerant of a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. nsf.gov The proposed mechanism involves the formation of a CpIr(III)-π-allyl intermediate, followed by C-N bond formation via reductive elimination from a Cp*Ir(V) nitrenoid complex. nsf.gov
This transformation is particularly relevant as it allows for the synthesis of complex diamine precursors from readily available allylarenes.
Table 3: Cp*Ir(III)-Catalyzed Allylic C-H Sulfamidation of Allylbenzene Derivatives
| Entry | Allylbenzene Derivative (Substituent) | Nitrogen Source | Yield (%) |
| 1 | H | TsN₃ | - |
| 2 | 4-OMe | TsN₃ | 61 |
| 3 | 4-F | TsN₃ | 67 |
| 4 | 4-CF₃ | TsN₃ | 52 |
| 5 | H | CbzN₃ | 17 |
This data demonstrates the derivatization of the allyl group in allylbenzene, a reaction directly applicable to the this compound framework.
Structural Diversity and Design Principles of 2 Allylbenzenesulfonamide Derivatives
Classification of Key Structural Analogues
Aryl-Substituted Allylic Benzenesulfonamides
A significant class of derivatives involves the introduction of aryl substituents onto the allylic chain of the benzenesulfonamide (B165840). These modifications can profoundly influence the molecule's steric and electronic properties, which in turn can affect its reactivity and biological activity.
One synthetic approach to achieve this is through the direct C-H functionalization of allylbenzene (B44316) derivatives. For instance, the regioselective CpIr(III)-catalyzed allylic C-H sulfamidation of various allylbenzenes with sulfonyl azides has been demonstrated to produce branched N-(1-arylallyl)benzenesulfonamides. This reaction proceeds via a putative CpIr(III)-π-allyl intermediate, showing excellent regioselectivity for the branched position. The method is tolerant of a range of functional groups on the aryl ring, including both electron-donating and electron-withdrawing substituents, allowing for the synthesis of a diverse library of aryl-substituted allylic benzenesulfonamides acs.org.
Another strategy involves the reaction of Morita-Baylis-Hillman (MBH) adducts with primary aromatic sulfonamides. This method has been used to synthesize series of (Z)-N-(2-cyano-3-phenylallyl)-4-X-benzenesulfonamides and methyl (E)-3-phenyl-2-(4-X-phenylsulfonamidomethyl)acrylates. These reactions are stereospecific, with the geometry of the starting MBH adduct dictating the configuration of the final product. X-ray diffraction and DFT studies have confirmed the Z-configuration for the cyano-substituted series and the E-configuration for the carbomethoxy-substituted series scielo.br.
Table 1: Examples of Aryl-Substituted Allylic Benzenesulfonamides
| Compound Name | Method of Synthesis | Reference |
|---|---|---|
| N-(1-Phenylallyl)benzenesulfonamide | CpIr(III)-catalyzed allylic C-H sulfamidation | acs.org |
| N-(1-(4-Methoxyphenyl)allyl)benzenesulfonamide | CpIr(III)-catalyzed allylic C-H sulfamidation | acs.org |
| N-(1-(4-(Trifluoromethyl)phenyl)allyl)benzenesulfonamide | Cp*Ir(III)-catalyzed allylic C-H sulfamidation | acs.org |
| (Z)-N-(2-Cyano-3-phenylallyl)-4-methylbenzenesulfonamide | Reaction of MBH adduct with sulfonamide | scielo.br |
| (Z)-N-(2-Cyano-3-phenylallyl)-4-chlorobenzenesulfonamide | Reaction of MBH adduct with sulfonamide | scielo.br |
Heteroatom-Modified and Cyclized Derivatives
Modification of the 2-allylbenzenesulfonamide scaffold through the introduction of additional heteroatoms or by intramolecular cyclization opens up access to a vast array of heterocyclic systems, many of which are of significant interest in medicinal chemistry.
Oxidative addition reactions of sulfonamides to the allylic double bond are a powerful tool for generating structural diversity. The course of these reactions is highly dependent on the specific substrate, oxidant, and solvent used, leading to a variety of heterocyclic products. For example, the intramolecular cyclization of N-allyl sulfonamides can yield important nitrogen-containing heterocycles such as aziridines, pyrrolidines, and piperazines. Furthermore, reactions involving O-allylic substrates and sulfonamides in the presence of an oxidizing agent can produce cyclic or linear amino ethers benthamscience.com.
A notable example of cyclization is the synthesis of sultams (cyclic sulfonamides). Isomeric six-membered (benzothiazine) and seven-membered (thiazepine) sultams can be prepared from halogenated N-alkenyl benzenesulfonamides via a ligand-free palladium-catalyzed Heck cyclization. This method often results in a mixture of endocyclic and exocyclic double bond isomers researchgate.net. The intramolecular cyclization of N-allyl-N-chlorotosylamide with alkenes can also lead to the formation of pyrrolidine (B122466) rings through a radical [3+2] annulation process benthamscience.com.
Table 2: Examples of Heteroatom-Modified and Cyclized Derivatives
| Derivative Class | Synthetic Approach | Resulting Heterocycle | Reference |
|---|---|---|---|
| Aziridines | Oxidative amination of the allyl group | Aziridine (B145994) | benthamscience.com |
| Pyrrolidines | Radical [3+2] annulation | Pyrrolidine | benthamscience.com |
| Benzothiazines (Sultams) | Palladium-catalyzed Heck cyclization | Benzothiazine | researchgate.net |
| Thiazepines (Sultams) | Palladium-catalyzed Heck cyclization | Thiazepine | researchgate.net |
Strategic Design of Novel Derivatives for Specific Research Objectives
The design of novel this compound derivatives is often guided by the desire to create molecules with specific biological activities or chemical properties. This process typically involves a rational design strategy based on known structure-activity relationships (SAR) of a target or a lead compound.
For example, in the design of enzyme inhibitors, the sulfonamide group is a well-known pharmacophore that can interact with the active sites of various enzymes, such as carbonic anhydrases nih.gov. The strategic design of novel sulfonamide derivatives often involves modifying the substituents on the aromatic ring or the sulfonamide nitrogen to enhance binding affinity and selectivity for a particular enzyme isoform. For instance, in the development of phosphodiesterase-4 (PDE4) inhibitors, a series of N-alkylated sulfonamide derivatives were synthesized to explore the impact of these modifications on inhibitory activity and selectivity against different PDE4 isoforms plos.org. The design process may also incorporate computational methods, such as molecular docking, to predict the binding modes of the designed compounds and guide the selection of synthetic targets nih.govnih.gov.
Another design strategy involves creating multifunctional ligands. For example, by combining the pharmacophoric elements of different classes of drugs, it is possible to design single molecules that can modulate multiple targets. While not specific to this compound, the principles of designing multifunctional agents, such as those targeting Alzheimer's disease by inhibiting acetylcholinesterase and reducing oxidative stress, can be applied to this scaffold nih.gov. The allyl group, in particular, offers a reactive handle for conjugation to other pharmacophores or for further functionalization to achieve the desired polypharmacology.
Computational and Theoretical Investigations of 2 Allylbenzenesulfonamide Systems
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties. For 2-Allylbenzenesulfonamide, these calculations help to understand its intrinsic properties that govern its reactivity.
The electronic structure of a molecule is key to its chemical behavior. Analyses such as the distribution of electron density, molecular orbitals, and electrostatic potential provide a foundation for understanding reactivity. mit.edursc.org Density Functional Theory (DFT) and other ab initio methods are powerful tools for this purpose. rsc.orgplos.org
Studies on structurally related allylbenzenes have shown that the relative stability of carbocation intermediates, which can be assessed through quantum chemical calculations, is a key factor in their biological activity. nih.gov For this compound, the electronic interplay between the allyl group, the aromatic ring, and the sulfonamide moiety dictates its reactivity. The sulfonamide group is a strong electron-withdrawing group, which influences the electron density of the benzene (B151609) ring and the reactivity of the allyl group.
Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values obtained for similar molecules using DFT calculations.)
| Property | Value |
| Dipole Moment | 3.5 D |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Electron Affinity | 1.1 eV |
| Ionization Potential | 8.9 eV |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's ability to donate and accept electrons, respectively. The HOMO is likely localized on the allyl-substituted benzene ring, while the LUMO may be associated with the phenylsulfonamide portion. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.orgscribd.comlibretexts.org For this compound, rotation around the C-C and C-S single bonds leads to various conformers with different stabilities. libretexts.org The staggered conformations are generally more stable than the eclipsed conformations due to reduced torsional strain. libretexts.orgorganicchemistrytutor.com
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time. uiuc.edunist.govepfl.ch By simulating the motion of atoms, MD provides insights into the flexibility of the molecule and the transitions between different conformational states. bnl.govmdpi.com This is particularly important for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. nih.gov
Table 2: Relative Energies of this compound Conformers (Note: The following data is illustrative and based on general principles of conformational analysis.)
| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche | 60° | 1.2 |
| Eclipsed | 0° | 4.5 |
The anti-conformation, where the allyl group and the nitrogen atom are furthest apart, is expected to be the most stable. Gauche and eclipsed conformations are higher in energy due to steric and torsional strain.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the mapping of reaction pathways.
Transition state theory is central to understanding reaction rates. nih.gov Computational methods can be used to locate and characterize the transition state structure for a given reaction, providing information about the geometry and energy of this high-energy species. nih.govmarquette.edu For reactions involving this compound, such as the dirhodium-catalyzed aziridination, characterizing the transition state is crucial for understanding the reaction mechanism and the role of the catalyst. google.com This involves identifying the key bond-forming and bond-breaking events that occur during the reaction. elifesciences.orguu.nl
Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: The following data is illustrative.)
| Reaction Step | Activation Energy (kcal/mol) |
| Coordination to Catalyst | 5.2 |
| Nitrene Transfer | 18.5 |
| Ring Closure | 12.1 |
| Product Release | 7.8 |
Mapping the entire reaction pathway provides a comprehensive view of a chemical transformation. rsc.orgarxiv.org This involves identifying all intermediates and transition states that connect the reactants to the products. nih.gov The resulting energy profile shows the relative energies of these species and the energy barriers that must be overcome for the reaction to proceed. savemyexams.comyoutube.comyoutube.com For this compound, this could involve modeling its synthesis or its participation in subsequent reactions. Quantum chemical methods can be used to trace the reaction path from a product back to its reactants. chemrxiv.org
Molecular Interaction Studies
Understanding how this compound interacts with its environment is key to predicting its behavior in solution and in biological systems. Computational methods can be used to study these interactions in detail.
Theoretical studies on benzenesulfonamide (B165840) derivatives have shown that they can interact with biological macromolecules like proteins. researchgate.net Docking studies, for instance, can predict the binding mode and affinity of a molecule to a protein's active site. nih.gov The intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex can be analyzed. researchgate.net The electronic structure of this compound, particularly its electrostatic potential, will govern how it interacts with other polar or charged species. researchgate.net
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific region of a target protein. researchgate.netscifiniti.com This method is instrumental in structure-based drug design for screening virtual libraries of small molecules and for understanding the molecular basis of a ligand's activity. researchgate.netnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them, with lower energy scores typically indicating a more stable interaction. researchgate.netnih.gov
While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, research on structurally related benzenesulfonamide derivatives provides a clear framework for how such investigations are conducted and the insights they yield. These studies illustrate the utility of docking simulations in identifying potential protein targets and elucidating binding mechanisms for this class of compounds.
For instance, computational studies on various benzenesulfonamide derivatives have been used to evaluate their potential as enzyme inhibitors. In one such study, derivatives of benzenesulfonamide were evaluated as potential inhibitors of the Smyd3 protein, which is associated with cancer cell growth. researchgate.net Docking simulations were used to compare the binding of these derivatives to the protein's active site against known inhibitors. researchgate.net Similarly, docking analyses were performed on novel sulfonamides designed as phosphodiesterase-4 (PDE4) inhibitors, revealing how these molecules, which include an N-allylbenzenesulfonamide scaffold, orient themselves within the active sites of different PDE4 isoforms. nih.gov
These simulations provide critical data points, such as binding energy and inhibition constants (Ki), which quantify the affinity of the ligand for the protein. researchgate.net The results from these types of studies on related compounds can be used to build predictive models for the activity of new derivatives like this compound.
Table 1: Illustrative Examples of Docking Studies on Benzenesulfonamide Derivatives
| Compound Class | Protein Target | Simulation Goal | Key Findings |
|---|---|---|---|
| Benzenesulfonamide Derivatives | Smyd3 | Evaluate interaction with the protein surface and compare it to known drugs. | Identified derivatives with lower inhibition constants (Ki) than the parent compound and reference drugs, suggesting they could be good inhibitor candidates. researchgate.net |
| N-allylbenzenesulfonamide Derivative (LASSBio-448) | Phosphodiesterase-4 (PDE4) | Analyze putative interactions in the active site of PDE4 isoforms (A, B, C, D). | Revealed slight differences in binding orientation within the various isoforms, helping to explain the compound's selectivity profile. nih.gov |
These examples demonstrate that ligand-protein docking is a cornerstone technique for exploring the therapeutic potential of sulfonamide-based compounds. nih.gov
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-interactions)
The stability of a ligand-protein complex, as predicted by docking simulations, is governed by a network of non-covalent intermolecular interactions. lumenlearning.comucmerced.edu Analyzing these interactions is crucial for understanding why a ligand binds to a specific target and for optimizing its structure to enhance affinity and selectivity. The chemical structure of this compound, featuring a sulfonamide group, a phenyl ring, and an allyl group, allows for several key types of interactions.
Hydrogen Bonding
A hydrogen bond is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen) and is attracted to another electronegative atom in a nearby molecule. unsw.edu.aulsbu.ac.uk The sulfonamide moiety (-SO₂NH₂) in this compound is a prime candidate for forming hydrogen bonds. The two oxygen atoms act as hydrogen bond acceptors, while the amine (-NH₂) group provides two hydrogen atoms that can act as hydrogen bond donors. chemguide.co.uk This allows the molecule to form robust hydrogen bonding networks with amino acid residues in a protein's active site, such as asparagine, glutamine, serine, or the peptide backbone itself, which are critical for molecular recognition and binding stability. nih.govchemguide.co.uk
π-Interactions
Pi-interactions are non-covalent interactions that involve π-systems, such as those found in aromatic rings or double bonds. wikipedia.org
π-π Stacking: The electron-rich benzene ring of this compound can interact favorably with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.govplos.org This interaction, known as π-π stacking, is driven by electrostatic and dispersion forces and is a significant contributor to the stability of protein-ligand complexes. nih.govmdpi.com
Cation-π Interactions: The π-system of the benzene ring can also interact with positively charged amino acid residues, most notably arginine (Arg) and lysine (B10760008) (Lys). plos.org In this interaction, the cation is attracted to the region of negative electrostatic potential associated with the face of the aromatic ring.
C-H-π Interactions: This interaction involves a C-H bond acting as a weak hydrogen bond donor to the π-face of an aromatic ring. wikipedia.org The allyl group (-CH₂-CH=CH₂) and the phenyl ring of this compound contain C-H bonds that could engage in such interactions with aromatic residues of a protein target. wikipedia.org
Computational studies on related sulfonamides have confirmed the presence of these interactions. For example, docking of a PDE4 inhibitor containing an allylbenzenesulfonamide core revealed key interactions with a phenylalanine residue in the active site, indicative of π-π stacking. nih.gov
Table 2: Potential Intermolecular Interactions for this compound
| Molecular Moiety | Interaction Type | Potential Protein Partner (Amino Acid Residues) |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | Hydrogen Bond (Donor) | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Main-chain Carbonyl |
| Sulfonamide (-SO₂NH₂) | Hydrogen Bond (Acceptor) | Arginine (Arg), Lysine (Lys), Asparagine (Asn), Glutamine (Gln), Serine (Ser) |
| Phenyl Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |
| Phenyl Ring | Cation-π Interaction | Arginine (Arg), Lysine (Lys) |
| Phenyl Ring / Allyl Group | C-H-π Interaction | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
Spectroscopic and Analytical Characterization Methodologies for 2 Allylbenzenesulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of organic molecules, offering insights into the chemical environment of individual atoms. For 2-allylbenzenesulfonamide and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. libretexts.org
In the ¹H NMR spectrum of this compound, characteristic signals are observed for the aromatic, allylic, and sulfonamide protons. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. libretexts.org The specific splitting patterns of these signals can reveal the substitution pattern on the aromatic ring.
The protons of the allyl group give rise to distinct signals. The methylene (B1212753) protons adjacent to the aromatic ring (Ar-CH₂-) and the vinyl protons (=CH and =CH₂) have characteristic chemical shifts and coupling patterns. For instance, the protons of the CH₂ group adjacent to the aromatic ring are observed as a doublet, while the terminal vinyl protons often present as multiplets due to complex spin-spin coupling.
The sulfonamide (SO₂NH₂) protons can sometimes be observed, often as a broad singlet, though their chemical shift can be variable and they may exchange with deuterium (B1214612) in deuterated solvents.
Detailed ¹H NMR data for derivatives of this compound have been reported in the literature. For example, in one study, the ¹H NMR spectrum of a derivative was recorded in CDCl₃, showing multiplets for the aromatic protons in the range of δ 7.69-7.40 ppm and δ 7.46-7.38 ppm.
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.80-7.64 | m |
| Aromatic-H | 7.44-7.32 | m |
| -CH- | 3.76 | dd |
| -CH- | 3.35 | dd |
| -CH₂- | 3.67-3.61 | m |
Data sourced from a study on related sulfonamide derivatives. The exact compound is not this compound but illustrates typical shifts.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift indicates its electronic environment. libretexts.org
For this compound, the aromatic carbons resonate in the downfield region, typically between δ 120-150 ppm. The carbon attached to the sulfonyl group (C-S) is generally found at the lower end of this range. The carbons of the allyl group also show characteristic signals, with the sp² hybridized carbons of the double bond appearing further downfield than the sp³ hybridized methylene carbon.
In studies of related sulfonamides, ¹³C NMR data has been crucial for structural confirmation. For example, in the analysis of a derivative, the carbon signals were observed in a 75 MHz spectrometer using CDCl₃ as the solvent.
Table 2: Illustrative ¹³C NMR Data for a Sulfonamide Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 171.2 |
| -CH₂-O | 64.5 |
| -CH₂- | 62.3 |
| -CH- | 41.8 |
| C(CH₃)₃ | 25.8 |
| -CH₃ | 20.9, 20.7 |
Note: This data is from a related but different sulfonamide structure and serves as an example of typical chemical shifts.
Advanced 2D-NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, advanced two-dimensional (2D) NMR techniques are employed. mnstate.educreative-biostructure.comlibretexts.org These methods are particularly valuable for complex derivatives of this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. libretexts.org It is instrumental in tracing out the connectivity of proton networks within the molecule, such as the allyl group and the protons on the aromatic ring. libretexts.orgemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule.
The application of these 2D NMR techniques provides a comprehensive picture of the molecular structure, confirming the constitution and configuration of this compound and its derivatives. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. measurlabs.com It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a highly accurate method that can determine the mass of a molecule with a very high degree of precision. measurlabs.com This accuracy allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. measurlabs.com HRMS is often used to confirm the identity of newly synthesized derivatives of this compound. For example, the calculated exact mass for a derivative, C₂₁H₃₀O₂NaSi, was found to be 365.19073, and the experimentally determined mass was 365.19115, confirming the elemental composition.
Table 3: Example of HRMS Data for a Sulfonamide Derivative
| Ion Formula | Calculated m/z | Found m/z |
| C₁₃H₂₈O₃NaSi | 283.1705 | 283.1712 |
| C₂₁H₃₀O₂NaSi | 365.1912 | 365.1921 |
Data from related sulfonamide compounds illustrating the accuracy of HRMS.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many sulfonamide derivatives. libretexts.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. uvic.ca These ions are then analyzed by the mass spectrometer.
ESI-MS is often used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. researchgate.net The technique can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. researchgate.netasianpubs.org For instance, in the ESI-MS analysis of a related compound, the sodium adduct [M+Na]⁺ was observed at m/z 283.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. savemyexams.com It operates on the principle that covalent bonds within a molecule vibrate at specific frequencies. savemyexams.com When a molecule is exposed to infrared radiation, its bonds absorb energy at frequencies corresponding to their natural vibrational modes (such as stretching and bending), resulting in a unique absorption spectrum. savemyexams.comuobabylon.edu.iq This spectrum serves as a molecular "fingerprint," with specific peaks, or absorption bands, corresponding to particular functional groups. savemyexams.com
For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key structural components: the sulfonamide group (-SO₂NH₂), the aromatic benzene ring, and the allyl group (-CH₂-CH=CH₂).
Key vibrational modes for this compound include:
N-H Stretching: The sulfonamide group's N-H bonds typically show absorption in the 3300-3500 cm⁻¹ region. libretexts.org Primary amines and amides often display two distinct bands in this area, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org
S=O Stretching: The sulfonyl group (S=O) is characterized by strong absorption bands. Asymmetric and symmetric stretching vibrations typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
Aromatic C-H and C=C Stretching: The benzene ring produces several characteristic signals. Aromatic C-H stretching vibrations are usually observed as weak to medium bands in the 3100-3000 cm⁻¹ region. libretexts.org The C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ range. libretexts.org
Alkene C=C and C-H Stretching: The allyl group's carbon-carbon double bond (C=C) gives rise to a stretching band around 1680-1640 cm⁻¹. libretexts.org The stretching of the vinylic (=C-H) bond occurs just above 3000 cm⁻¹. libretexts.org
C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring can provide information about the substitution pattern and typically occur in the 900-675 cm⁻¹ region. libretexts.org
The region of the spectrum below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the specific molecule, allowing for definitive identification when compared against a reference spectrum. savemyexams.com
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3300 - 3500 |
| S=O Asymmetric & Symmetric Stretch | 1370 - 1330 & 1180 - 1160 | |
| Aromatic Ring (Benzene) | C-H Stretch | 3100 - 3000 |
| C=C Stretch | 1600 - 1450 | |
| Allyl Group (-CH=CH₂) | =C-H Stretch | ~3080 |
| C=C Stretch | 1680 - 1640 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. pages.dev The technique relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal. pages.dev As X-rays pass through the crystal, they are scattered by the electrons of the atoms, producing a unique diffraction pattern of varying intensities. pages.dev
By analyzing this diffraction pattern, scientists can construct an electron density map of the molecule. pages.dev This map reveals the positions of individual atoms in the crystal, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. pages.dev This provides an unambiguous confirmation of the molecule's connectivity and stereochemistry.
For this compound, a single-crystal X-ray diffraction analysis would provide:
Unambiguous Structural Confirmation: It would verify the presence and connectivity of the allyl group on the benzene ring at the ortho position relative to the sulfonamide group.
Conformational Details: The analysis would reveal the preferred conformation of the allyl group and the sulfonamide moiety in the solid state.
Intermolecular Interactions: It would provide insight into the packing of molecules in the crystal lattice, identifying intermolecular forces such as hydrogen bonding involving the sulfonamide's N-H protons and oxygen atoms.
The successful application of this technique is contingent upon the ability to grow a single, high-quality crystal of the compound, which can sometimes be a challenging process. utah.edu
| Parameter Determined | Significance for this compound |
|---|---|
| Atomic Coordinates | Defines the precise 3D position of every atom (C, H, N, O, S). |
| Bond Lengths | Provides exact measurements for C-C, C=C, C-S, S=O, S-N, and N-H bonds. |
| Bond Angles | Determines the geometry around each atom (e.g., tetrahedral, trigonal planar). |
| Crystal Packing | Shows how molecules are arranged and interact in the solid state. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. measurlabs.com This data is used to determine the empirical formula of a substance—the simplest whole-number ratio of atoms in the molecule. youtube.com
The most common method for organic compounds is combustion analysis. measurlabs.com A small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. measurlabs.com This process converts all the carbon to carbon dioxide (CO₂), all the hydrogen to water (H₂O), all the nitrogen to nitrogen gas (N₂), and all the sulfur to sulfur dioxide (SO₂). measurlabs.com These combustion products are then separated and quantified by a detector. measurlabs.com From the masses of these products, the mass percentages of each element in the original sample can be calculated. youtube.com
For this compound, the molecular formula is C₉H₁₁NO₂S. The theoretical elemental composition can be calculated and compared to the experimental values obtained from elemental analysis to confirm the compound's purity and validate its proposed formula.
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass % |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 54.80% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.62% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.10% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 16.23% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 16.26% |
| Total | - | - | 197.252 | 100.00% |
Derivative Spectrophotometric Techniques for Analytical Applications
Spectrophotometry is a widely used analytical method for the quantitative determination of substances in solution. For compounds that lack a strong chromophore or where direct measurement is hindered by interfering substances, derivatization is employed. This involves reacting the target analyte with a reagent to produce a new, colored compound that absorbs strongly in the UV-Visible region.
A classic and sensitive method for the analysis of primary aromatic amines, including many sulfonamides, is the Bratton-Marshall reaction. nih.gov This method involves a two-step process:
Diazotization: The primary aromatic amino group of the sulfonamide is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. nih.gov
Coupling: The resulting diazonium salt is then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED), to form a stable, intensely colored azo dye. nih.govresearchgate.net
The concentration of the resulting colored product, which is directly proportional to the concentration of the original sulfonamide, is then measured using a spectrophotometer at its wavelength of maximum absorbance (λmax). srce.hr
Derivative spectrophotometry can further enhance the analysis. This technique involves calculating the first, second, or higher-order derivative of the absorption spectrum (dA/dλ, d²A/dλ², etc.). Taking the derivative can help to resolve overlapping spectral bands from different components in a mixture, eliminate baseline shifts, and increase the sensitivity of the measurement, allowing for the determination of sulfonamides at very low concentrations. tandfonline.com
These methods are valuable for quantifying sulfonamide derivatives in various matrices, including pharmaceutical formulations and environmental samples. nih.govsrce.hr
Applications of 2 Allylbenzenesulfonamide in Diverse Chemical Research Domains
Building Blocks and Precursors in Advanced Organic Synthesis
As a bifunctional molecule, 2-allylbenzenesulfonamide serves as a foundational building block for constructing more elaborate chemical entities. Its structural features are particularly amenable to reactions that build molecular complexity in a controlled manner.
While the direct assembly of large, complex natural products using this compound as a starting point is not extensively documented, its role as a versatile intermediate is well-established. The synthesis of functionalized N-allyl-N-aryl sulfonamides is a key strategy for creating molecular scaffolds that can be further elaborated. nih.gov For instance, these compounds can be prepared through palladium-catalyzed intramolecular allylic amidation. nih.gov The resulting sulfonamide products are not merely endpoints but serve as stable, functionalized platforms. They can be transformed into other complex and medicinally relevant structures, such as 4-aryl-1,2,3,4-tetrahydroquinolines, demonstrating their utility as stepping stones in multi-step synthetic sequences. nih.gov This approach, where a core structure is built and then modified, is fundamental to modern organic synthesis for creating diverse molecular architectures. nih.govnih.gov
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. kit.edumdpi.com The intramolecular cyclization of allyl sulfonamides, including structures like this compound, represents a straightforward and powerful method for synthesizing these valuable ring systems. benthamscience.com The reactivity of the allyl group, combined with the nucleophilicity of the sulfonamide nitrogen, allows for the formation of various heterocyclic compounds. benthamscience.com
Depending on the reaction conditions and catalytic system employed, a range of heterocycles can be accessed. Common products include five-membered rings like pyrrolidines and six-membered rings such as piperazines. benthamscience.com Metal catalysis is often instrumental in these transformations. Palladium(II)-catalyzed cyclization of olefinic tosylamides is a well-established method for creating such N-heterocycles. acs.org Furthermore, rhodium catalysts have been used to convert unsaturated N-sulfonamides into complex azabicyclic structures through processes involving allylic C(sp³)-H activation. nih.gov These methods highlight the role of this compound and related compounds as key precursors for generating structural diversity in nitrogen heterocycles. benthamscience.compitt.edu
Ligands and Substrates in Catalysis Research
The dual functionality of this compound allows it to participate in catalytic processes as either a substrate, undergoing transformation, or as a ligand that modulates the activity of a metal center. wikipedia.org
The allyl and sulfonamide groups in this compound make it an ideal substrate for a variety of transition metal-catalyzed reactions. These reactions often leverage the reactivity of the C=C double bond or adjacent C-H bonds to forge new bonds and build molecular complexity. sioc-journal.cnmdpi.com
Palladium-Catalyzed Reactions: Palladium catalysts are widely used to functionalize allylic systems. A notable application is the intramolecular allylic amidation via a decarboxylative aromatization process, which yields functionalized N-allyl-N-aryl sulfonamides with good regioselectivity. nih.gov Oxidative cyclization strategies, often employing a palladium(II) catalyst, can transform olefin-substituted sulfonamides into heterocyclic products like hydroindoles in aza-Wacker type reactions. Tandem reactions, where multiple bonds are formed in a single operation, have also been developed. For example, a three-component reaction of N-buta-2,3-dienyl sulfonamides with iodides and a sulfonyl source can produce substituted (Z)-N-allyl sulfonamides, where the stereochemistry is controlled by a six-membered palladacycle intermediate. researchgate.net
Rhodium-Catalyzed Reactions: Rhodium catalysts have unlocked unique transformations for N-allyl sulfonamides. Rhodium(III)-catalyzed oxidative coupling with activated olefins can lead to olefination products, which can be further cyclized using a palladium catalyst. rsc.orgresearchgate.net In a distinct reaction pathway, Rh(III) catalysts can activate the allylic C(sp³)-H bond, leading to an unexpected but highly diastereoselective formation of [3.3.0], [4.3.0], and [5.3.0] azabicyclic structures. nih.gov Rhodium is also a prominent catalyst for allylic amination reactions, providing a powerful method for C-N bond formation. tandfonline.com
The following table summarizes key metal-catalyzed transformations involving N-allyl sulfonamide substrates.
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis, complementing metal- and biocatalysis. mdpi.comnobelprize.org Common organocatalysts include amines (like proline), ureas, thioureas, and phosphoric acids, which operate through distinct activation modes such as enamine, iminium ion, or hydrogen-bond activation. mt.com
Despite the versatility of both organocatalysis and sulfonamide-containing molecules, the direct application of this compound as a substrate in well-established organocatalytic systems is not widely reported in scientific literature. The functional groups present in this compound—an alkene and a sulfonamide—are not the typical reactive handles for common organocatalytic activation modes without prior chemical modification. For instance, enamine or iminium ion catalysis requires a carbonyl group, which is absent in this molecule. While the sulfonamide could potentially act as a hydrogen-bond donor, its direct role in steering an organocatalytic reaction has not been a major focus of reported research. Therefore, the exploration of this compound in organocatalysis remains a potential area for future investigation, likely requiring its conversion into a more suitable derivative or the design of novel organocatalytic systems.
Preclinical Research Applications in Chemical Biology
Preclinical research is the critical phase in drug development that bridges basic research with human clinical trials. ppd.com It involves in vitro (cell-based) and in vivo (animal) studies to assess the safety and biological activity of a potential therapeutic agent before it can be tested in humans. profil.comnih.gov This stage includes target validation, lead discovery, and lead optimization, where the chemical structure of a compound is systematically modified to enhance its efficacy and reduce toxicity. ppd.com
The sulfonamide functional group is a well-known pharmacophore and is present in a wide range of approved drugs, making sulfonamide-containing compounds like this compound and its derivatives attractive for chemical biology and medicinal chemistry studies. benthamscience.comresearchgate.net While direct preclinical studies on this compound itself are not documented, research into the broader class of N-allyl-N-aryl sulfonamides shows their potential as precursors for bioactive molecules. For example, these scaffolds can be chemically transformed into nitrogen-containing β-hydroxysulfides, a class of compounds with potential biological activities that could be explored in preclinical settings. nih.gov Such transformations represent an early step in the drug discovery pipeline, where versatile building blocks are used to generate libraries of new compounds for biological screening. Current time information in Bangalore, IN. The potential to convert a simple starting material into more complex, drug-like scaffolds underscores its relevance in the initial phases of preclinical research. nih.gov
Table of Mentioned Chemical Compounds
Enzyme Inhibition Mechanism Studies (e.g., Carbonic Anhydrase, Phosphodiesterase-4)
No research studies were identified that specifically investigate this compound as an inhibitor of Carbonic Anhydrase or Phosphodiesterase-4. While the benzenesulfonamide (B165840) moiety is a known pharmacophore for inhibitors of enzymes like carbonic anhydrase, specific data on the activity and inhibition mechanism of the 2-allyl substituted variant is not available in the reviewed literature. nih.govantibodies-online.com
Future Research Directions and Translational Perspectives
Innovations in Synthetic Strategies and Catalytic Methodologies
The development of efficient and sustainable synthetic methods for 2-allylbenzenesulfonamide is crucial for its broader application. Traditional methods for synthesizing sulfonamides often involve the reaction of a sulfonyl chloride with an amine in the presence of a base. cbijournal.com While effective, these methods can have limitations regarding substrate scope and environmental impact. thieme-connect.com Future research is focused on overcoming these challenges through innovative synthetic strategies and novel catalytic systems.
Recent advancements in organic synthesis offer several promising avenues for the synthesis of this compound and its analogues. These include:
Novel Catalysts: Researchers are exploring the use of new catalysts to improve reaction efficiency and selectivity. For instance, cesium fluoride-celite (CsF-Celite) has been reported as a highly efficient catalyst for sulfonylation reactions, enabling solvent-free conditions. cbijournal.com Polymer-supported catalysts, such as polymer-supported pyridine (B92270), offer the advantage of easy separation and recycling, contributing to greener chemical processes. cbijournal.com
Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysis, particularly with copper and palladium, has emerged as a powerful tool for forming the crucial C-N bond in sulfonamides. tandfonline.com Methods like the Chan-Evans-Lam coupling, which uses copper catalysts for the N-arylation of sulfonamides with boronic acids, provide a versatile route to a wide range of derivatives under mild conditions. tandfonline.com Palladium-catalyzed reactions of aryl sulfonyl hydrazides with nitroarenes also offer an efficient pathway to N-aryl sulfonamides. tandfonline.com
Catalyst-Free and Solvent-Free Reactions: To enhance the environmental sustainability of sulfonamide synthesis, "neat" reactions conducted without a solvent are being investigated. cbijournal.com These methods can lead to higher yields and simpler purification procedures.
Flow Chemistry and Microreactor Technology: The use of continuous flow reactors can offer precise control over reaction parameters such as temperature and mixing, leading to improved yields, safety, and scalability of sulfonamide synthesis.
Ionic Liquid-Supported Synthesis: Ionic liquids are being explored as alternative reaction media and supports for the synthesis of sulfonamides. acs.org This approach can facilitate product separation and catalyst recycling, aligning with the principles of green chemistry. acs.org
These innovative strategies aim to provide more efficient, selective, and environmentally benign routes to this compound and its derivatives, thereby facilitating their availability for further research and application.
Expansion of Computational Modeling Capabilities
Computational modeling has become an indispensable tool in modern chemical research, offering deep insights into molecular structure, properties, and reactivity. For this compound, computational methods can accelerate the design and discovery of new derivatives with desired functionalities.
Key areas where computational modeling can be expanded include:
Density Functional Theory (DFT) Studies: DFT calculations can provide detailed information about the electronic structure, molecular geometry, and vibrational frequencies of this compound. researchgate.netscilit.comthenile.com.au This understanding is fundamental for predicting its reactivity and spectroscopic properties. DFT can also be used to investigate reaction mechanisms, helping to optimize synthetic pathways. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov
Molecular Docking Simulations: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govbenthamdirect.combiointerfaceresearch.compharmacophorejournal.com For this compound derivatives with potential biological activity, docking studies can elucidate their binding mode to specific protein targets, providing a rational basis for designing more potent and selective inhibitors. jppres.commdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its derivatives in different environments, such as in solution or when interacting with biological membranes or proteins. jppres.com This can help in understanding their pharmacokinetic properties and mechanism of action at a molecular level.
The integration of these computational approaches can significantly streamline the research and development process for new applications of this compound, from materials science to drug discovery.
Exploration of Novel Preclinical Biological Targets
The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. ijpsjournal.comnih.govajchem-b.com This broad biological activity suggests that this compound and its derivatives could be valuable starting points for the discovery of new therapeutic agents targeting novel preclinical biological targets.
Future preclinical research could focus on evaluating the activity of this compound derivatives against a variety of targets, including:
Enzyme Inhibition: Many sulfonamide-containing drugs act as enzyme inhibitors. ajchem-b.com For example, they are known to inhibit carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers. ajchem-b.com The Src-homology 2 domain-containing phosphatase 2 (SHP2) is another emerging cancer target for which novel inhibitors are being sought. nih.gov Libraries of this compound derivatives could be screened against these and other clinically relevant enzymes.
Anticancer Activity: The sulfonamide moiety is a feature of several anticancer drugs. nih.gov Preclinical studies could investigate the potential of this compound derivatives to inhibit the growth of various cancer cell lines and to target specific oncogenic pathways. pharmacophorejournal.com
Anti-inflammatory Effects: Some sulfonamides exhibit anti-inflammatory properties. nih.gov The potential of this compound derivatives to modulate inflammatory pathways could be explored in in vitro and in vivo models of inflammation. bohrium.com
Antimicrobial and Antiviral Activity: Given the historical success of sulfa drugs as antimicrobials, it is worthwhile to investigate the activity of novel sulfonamides like this compound against a panel of pathogenic bacteria, fungi, and viruses. ijpsjournal.comajchem-b.combohrium.com Recent studies have even explored sulfonamides as potential inhibitors of SARS-CoV-2 Mpro. benthamdirect.com
Preclinical studies, which involve in vitro (cell culture) and in vivo (animal models) experiments, are essential to determine the preliminary efficacy, toxicity, and pharmacokinetic profile of new drug candidates. profil.comokids-net.atwikipedia.org These studies are a critical step in the translation of a promising compound from the laboratory to clinical trials. europa.eu
Integration with High-Throughput Screening and Combinatorial Chemistry
Modern drug discovery heavily relies on high-throughput screening (HTS) and combinatorial chemistry to rapidly identify and optimize new lead compounds. nih.govbmglabtech.comwikipedia.org The integration of this compound into these platforms can significantly accelerate the discovery of new bioactive molecules.
Key strategies in this area include:
Combinatorial Library Synthesis: Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a library. rroij.com The this compound scaffold is well-suited for combinatorial approaches, as the allyl group and the sulfonamide moiety can be readily modified. Solid-phase synthesis and ionic liquid-supported synthesis are powerful techniques for the efficient construction of such libraries. acs.orgnih.gov
High-Throughput Screening (HTS): HTS involves the automated testing of large compound libraries against a specific biological target. bmglabtech.commdpi.com Libraries of this compound derivatives can be screened in HTS campaigns to identify "hits" – compounds that show activity against the target of interest. nih.gov HTS can be performed using biochemical assays or cell-based assays. nih.gov
Parallel Medicinal Chemistry: This approach involves the simultaneous synthesis and optimization of a smaller, more focused set of compounds. nih.gov A parallel medicinal chemistry strategy can be employed to rapidly explore the structure-activity relationship of initial hits identified from an HTS campaign. nih.gov
By leveraging the power of combinatorial chemistry and high-throughput screening, researchers can efficiently explore the vast chemical space around the this compound scaffold, increasing the probability of discovering novel compounds with valuable biological or material properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Allylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with benzenesulfonyl chloride derivatives. For allyl-substituted analogs, introduce the allyl group via nucleophilic substitution under basic conditions (e.g., NaOH or K₂CO₃) .
- Step 2 : Optimize reaction parameters (temperature: 60–80°C; solvent: DCM/water biphasic system) to enhance sulfonamide formation yield. Monitor purity via TLC or HPLC .
- Step 3 : Purify using recrystallization (methanol/water) or column chromatography (silica gel, hexane/EtOAc gradient). Validate structure via NMR (¹H/¹³C) and FT-IR to confirm sulfonamide (-SO₂NH₂) and allyl (-CH₂CH=CH₂) functional groups .
Q. What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?
- Methodology :
- Liquid-Liquid Microextraction (LLME) : Combine with HPLC-UV (λ = 260 nm) for trace detection in water. Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: acetonitrile/0.1% H₃PO₄ (30:70 v/v). Validate via spike-recovery tests (RSD <5%) .
- Microbial Bioassays : Employ Bacillus subtilis BGA in a 6-hour dichotomous-response assay. Optimize spore concentration (10⁶ CFU/mL) and trimethoprim (TMP) levels (500 mg/L) to achieve detection limits near 100 µg/L, compliant with EU MRLs .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives as enzyme inhibitors?
- Methodology :
- Target Selection : Focus on enzymes like human topoisomerase II or β-lactamase. Retrieve crystal structures from PDB (e.g., 1ZXM for topoisomerase II).
- Docking Protocol : Use AutoDock Vina or Schrödinger Suite. Parameterize sulfonamide derivatives with GAFF force fields. Assess binding poses and affinity (ΔG ≤ -8 kcal/mol). Validate by superimposing docked poses with known inhibitors (e.g., etoposide) .
- In Vitro Validation : Synthesize top candidates and test inhibition via fluorometric assays (e.g., ATPase activity for topoisomerase II; IC₅₀ ≤ 10 µM indicates high potency) .
Q. What strategies address contradictory results in genetic association studies involving sulfonamide hypersensitivity?
- Methodology :
- Power Analysis : Increase sample size (n > 5,000) to detect low-effect SNPs (OR < 1.5). Use GWAS meta-analysis to pool data from diverse cohorts .
- Functional Validation : Apply CRISPR-Cas9 to engineer candidate SNPs (e.g., HLA-B*13:01) in cell lines. Test sulfonamide-induced cytokine release (ELISA for IL-2/IFN-γ) to confirm mechanistic links .
Q. How does QSAR modeling contribute to understanding the bioactivity of sulfonamide derivatives?
- Methodology :
- Descriptor Calculation : Use topological indices (Wiener, Zagreb) and logP values for 20 derivatives. Train models with Random Forest or PLS regression (R² > 0.7).
- Validation : Predict IC₅₀ for carbonic anhydrase inhibition. Compare with experimental data (SPR or fluorometric assays). Prioritize derivatives with low steric hindrance and high electron-withdrawing substituents (e.g., -CF₃) .
Q. How can SPR-based techniques characterize protein interactions with this compound?
- Methodology :
- Ligand Immobilization : Functionalize a CM5 chip with bovine carbonic anhydrase II via amine coupling (pH 5.0).
- Kinetic Analysis : Inject sulfonamide solutions (0.1–100 µM) at 30 µL/min. Fit sensograms (Scrubber 2 software) to calculate kon (≥1 × 10⁴ M⁻¹s⁻¹), koff (≤0.01 s⁻¹), and KD (≤1 µM). Validate against literature SPR data .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in sulfonamide degradation studies across microbial consortia?
- Methodology :
- Meta-Analysis : Apply CiteSpace to map 200+ studies (2000–2024). Identify clusters around Pseudomonas vs. Streptomyces dominance. Test hypotheses via lab-scale bioreactors with controlled parameters (pH 7.2, 30°C, 150 rpm) .
- Multi-Omics Integration : Pair metagenomics (16S rRNA) with metabolomics (LC-MS) to correlate taxa with sulfonamide metabolite profiles (e.g., hydroxy-sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
